molecular formula C11H14N2O2 B13943831 2-Amino-3-methyl-5,6,7,8-tetrahydroquinoline-6-carboxylic acid

2-Amino-3-methyl-5,6,7,8-tetrahydroquinoline-6-carboxylic acid

Cat. No.: B13943831
M. Wt: 206.24 g/mol
InChI Key: UTAZMKSVRJBFND-UHFFFAOYSA-N
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Description

2-Amino-3-methyl-5,6,7,8-tetrahydroquinoline-6-carboxylic acid is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methyl-5,6,7,8-tetrahydroquinoline-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate . This reaction yields the tetrahydroquinoline derivative, which can then be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis could be potential strategies for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methyl-5,6,7,8-tetrahydroquinoline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with aldehyde or ketone groups, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

2-Amino-3-methyl-5,6,7,8-tetrahydroquinoline-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-methyl-5,6,7,8-tetrahydroquinoline-6-carboxylic acid involves its interaction with molecular targets in biological systems. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes. This can lead to the modulation of various biochemical pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-methyl-5,6,7,8-tetrahydroquinoline-6-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2-amino-3-methyl-5,6,7,8-tetrahydroquinoline-6-carboxylic acid

InChI

InChI=1S/C11H14N2O2/c1-6-4-8-5-7(11(14)15)2-3-9(8)13-10(6)12/h4,7H,2-3,5H2,1H3,(H2,12,13)(H,14,15)

InChI Key

UTAZMKSVRJBFND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCC(C2)C(=O)O)N=C1N

Origin of Product

United States

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